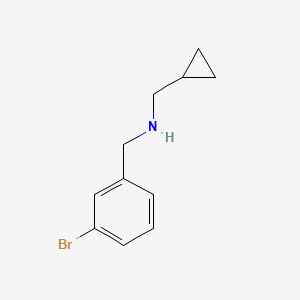

N-(环丙基甲基)-3-溴苄胺

描述

“N-(Cyclopropylmethyl)-3-bromobenzylamine” is a compound that contains a benzylamine group, which is an amine group (-NH2) attached to a benzene ring, a bromine atom attached to the third carbon of the benzene ring, and a cyclopropylmethyl group attached to the nitrogen of the amine .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a cyclopropylmethylamine with a 3-bromobenzyl halide . The exact conditions and reagents would depend on the specific synthesis route chosen.

Molecular Structure Analysis

The molecular structure of “N-(Cyclopropylmethyl)-3-bromobenzylamine” would consist of a benzene ring with a bromine atom attached to one carbon and an amine group attached to another. The amine group would be further substituted with a cyclopropylmethyl group .

科学研究应用

合成和化学应用:

- N-(环丙基甲基)-3-溴苄胺用于合成各种化合物。例如,它在 1,4-苯并二氮杂卓-3-酮的简便合成中发挥作用,这是通过 CuI 催化的与 α-氨基酸偶联和随后的缩合环化实现的 (Wang、Jiang、Gao 和 Ma,2009)。

- 该化合物还参与某些 N-取代乙基 3-(n-或 p-羟苯基)尼哌酸酯的合成,有助于理解麻醉剂拮抗剂的作用 (Jacoby、Boon、Darling 和 Willette,1981)。

药理学研究:

- 在药理学研究中,N-(环丙基甲基)-3-溴苄胺的衍生物被研究其对由拟交感胺引起的室性心律失常的潜在保护作用 (Fawaz,1951)。

生物医学应用:

- 研究环丙基羧酸和包含溴苯酚部分的酯对碳酸酐酶的抑制作用显示出潜在的生物医学应用。此类化合物,包括 N-(环丙基甲基)-3-溴苄胺的衍生物,是碳酸酐酶同工酶的有效抑制剂,在各种生理过程中具有重要意义 (Boztaş 等,2015)。

神经科学和神经毒素研究:

- N-(环丙基甲基)-3-溴苄胺衍生物在神经科学研究中也很重要,特别是在影响神经元去甲肾上腺素的神经毒素的研究中。已制备出氚标记的衍生物用于该领域的详细研究 (Sahlberg 和 Gawell,1985)。

有机合成和催化:

- 该化合物是二苄基甲酰胺衍生物合成中的组成部分,展示了其在有机合成和催化中的用途。该领域的研究探索了各种单取代和双取代二烷基环丙胺的创建,扩大了环丙胺化学的范围 (Meijere 等,2002)。

代谢和药代动力学:

- 对 N-苄基苯乙胺的代谢谱和药代动力学的研究,其中包括 N-(环丙基甲基)-3-溴苄胺的衍生物,有助于理解新的精神活性物质。这项研究对于诊断和治疗应用都至关重要 (Šuláková 等,2021)。

作用机制

Target of Action

Similar compounds have been found to interact with various receptors, such as the µ opioid peptide (mop) receptor . The MOP receptor is a G protein-coupled receptor that mediates the pharmacological actions of opioid analgesics .

Mode of Action

For instance, N-allyl and N-cyclopropylmethyl analogues of oxymorphone are known to act as opioid antagonists, used for the treatment of opioid-induced respiratory depression and overdose .

Biochemical Pathways

Cyclopropane, a structural motif present in this compound, is known to be involved in various biosynthetic pathways . These pathways can be grouped into two major types based on whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .

Pharmacokinetics

Similar compounds have been found to undergo oxidative metabolism, primarily to norketamine by cytochrome p450 (cyp) 3a and cyp2b6 enzymes .

Result of Action

Similar compounds have been found to have potent agonism and antinociceptive efficacy, indicating their potential as pain relievers .

Action Environment

It’s known that the environmental impact of nitro compounds can be influenced by their hydrophobic and hydrophilic characteristics, as well as the presence of certain molecular fragments .

安全和危害

未来方向

属性

IUPAC Name |

N-[(3-bromophenyl)methyl]-1-cyclopropylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-11-3-1-2-10(6-11)8-13-7-9-4-5-9/h1-3,6,9,13H,4-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAYRIHECZZUGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNCC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3-Bromophenyl)methyl](cyclopropylmethyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

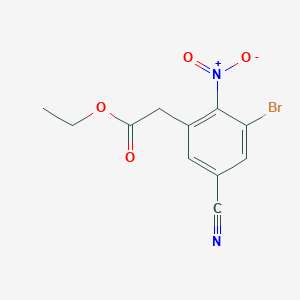

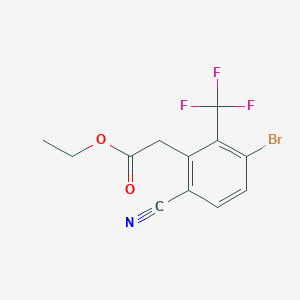

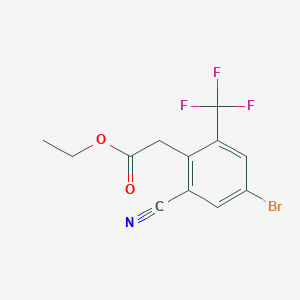

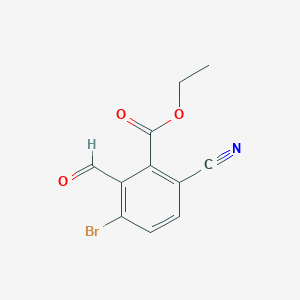

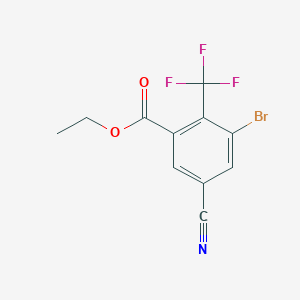

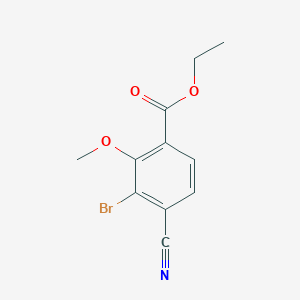

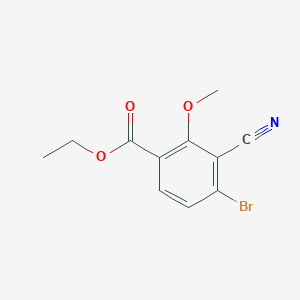

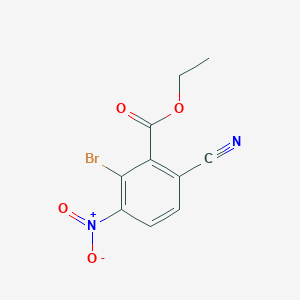

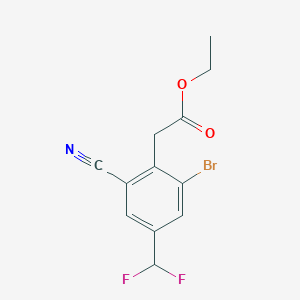

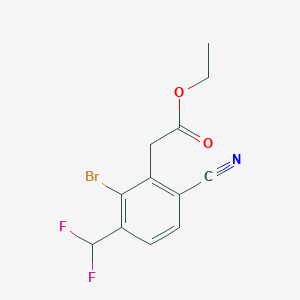

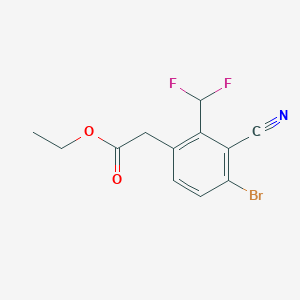

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。